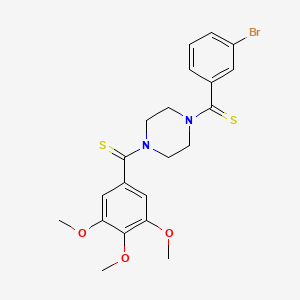

![molecular formula C16H15N3O4S B2904658 2-(乙基磺酰基)-1-(4-硝基苄基)-1H-苯并[d]咪唑 CAS No. 886924-17-0](/img/structure/B2904658.png)

2-(乙基磺酰基)-1-(4-硝基苄基)-1H-苯并[d]咪唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Imidazole is a heterocyclic aromatic organic compound. It’s a key component of many important biological molecules. The imidazole ring is present in important biological compounds like histidine and histamine .

Synthesis Analysis

Imidazole derivatives can be synthesized through various methods. One method involves the base promoted, deaminative coupling of benzylamines with nitriles, resulting in the one-step synthesis of 2,4,5-trisubstituted imidazoles . Another method involves nucleophilic catalysis, where substituted imidazoles are accessed via the intramolecular addition of a variety of amidoxime substrates to activated alkynes .Molecular Structure Analysis

The imidazole ring can function as a selective and effective anion and/or cation and even neutral organic molecules receptor system . The local structure and hydrogen bond characteristics of imidazole molecules have been examined using density functional theory .Chemical Reactions Analysis

Imidazole compounds can undergo various chemical reactions. For instance, they can participate in photocyclization reactions . They can also participate in nucleophilic catalysis .Physical And Chemical Properties Analysis

Imidazole compounds exhibit both hydrophilic and hydrophobic interactions . They can form strong and efficient conductance pathways in single-molecule junctions .科学研究应用

合成与催化应用

硝基烯烃和硝基芳烃合成

Zarei 等人 (2018) 领导的研究引入了一种新的离子液体和硝化剂,用于芳基硼酸的邻位硝化和硝基-亨斯迪克反应。该方法在温和条件下无需助催化剂或溶剂即可生成各种硝基芳烃和硝基烯烃,证明了该化合物在促进高效合成工艺中的作用 (Zarei, Noroozizadeh, Moosavi‐Zare, & Zolfigol, 2018).

配位化合物

Bermejo 等人 (2000) 通过涉及 N-甲苯磺酰基-1,2-二氨基苯的反应合成了不同的化合物,其中一个化合物的结构与目标化合物相似。这些反应探讨了与镍中心的相互作用,并产生了以元素分析、红外光谱和磁测量为特征的镍配合物。这项工作强调了用特定的化学结构创建复杂配位化合物的潜力 (Bermejo, Sousa, Fondo, & Helliwell, 2000).

抗氧化能力测定

Ilyasov 等人 (2020) 综述了 ABTS/PP 脱色测定的反应途径,这是一种评估抗氧化能力的流行方法。虽然与确切的化合物没有直接关系,但该研究阐明了在抗氧化剂评估的背景下重要的化学相互作用和途径,这可能与该化合物在类似测定中的潜在应用相关 (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).

化学反应和机理

C-S 键断裂

El-Bardan (1992) 研究了酯及其相应的亚磺酰基衍生物的合成,除了碱性酯水解外,还深入了解了碳-硫键断裂。此类研究有助于理解涉及含硫化合物的反应机理,可能包括“2-(乙基磺酰基)-1-(4-硝基苄基)-1H-苯并[d]咪唑” (El-Bardan, 1992).

巯基基团测定

Ellman (1959) 引入了一种水溶性芳香二硫化物来测定巯基基团,展示了特定化学结构在生物材料分析中的效用。这项工作强调了化合物在促进生化和医学研究中的更广泛应用 (Ellman, 1959).

作用机制

The mechanism of action of imidazole compounds can vary depending on their specific structure and the biological or chemical system they are interacting with. For instance, imidazole rings can function as selective and effective anion and/or cation and even neutral organic molecules receptor system .

未来方向

属性

IUPAC Name |

2-ethylsulfonyl-1-[(4-nitrophenyl)methyl]benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O4S/c1-2-24(22,23)16-17-14-5-3-4-6-15(14)18(16)11-12-7-9-13(10-8-12)19(20)21/h3-10H,2,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFGUBIXXCKKCAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-2-amino-N-(4-chlorophenyl)-1-((furan-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2904577.png)

![2-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]acetamide](/img/structure/B2904578.png)

![N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2904580.png)

![[(2S,3R,4S,5R,6R)-3-[5-[(2S,3R,4S,5R)-3,5-dihydroxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-5-hydroxy-4-[(2E)-6-hydroxy-2,6-dimethylocta-2,7-dienoyl]oxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aS,6bR,10S,12aR)-10-[(2R,3R,4S,5S,6R)-6-[[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B2904586.png)

![2-[(E)-2-(6-Chloro-1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)ethenyl]-7-fluoroquinoline-4-carboxylic acid](/img/structure/B2904588.png)

![1-(4-Methoxybenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2904591.png)

![Ethyl 6-benzyl-2-(5-chlorothiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2904592.png)

![4-[(5-Methyl-1,2-oxazol-3-yl)methylidene]piperidine hydrochloride](/img/structure/B2904594.png)

![Methyl 3-{2-[(3-phenylpropanoyl)amino]phenoxy}-2-thiophenecarboxylate](/img/structure/B2904595.png)

![N-(3,4-dimethoxyphenethyl)-2-(3-ethyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2904596.png)

![N-(3-chloro-4-methylphenyl)-2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2904597.png)